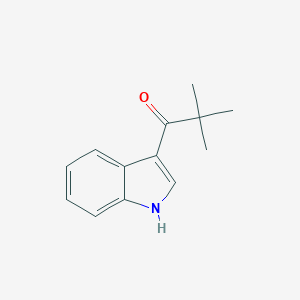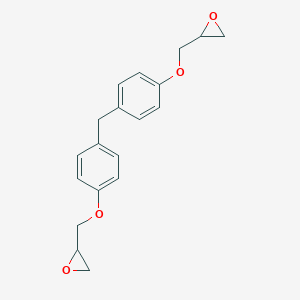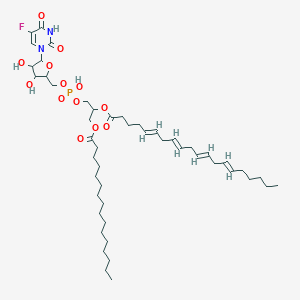
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine (PAF) is a synthetic phospholipid derivative that has been extensively studied for its potential applications in scientific research. It is a modified form of phosphatidylcholine, a major component of cell membranes, in which the arachidonic acid moiety has been replaced by a fluorinated uridine derivative.
Wirkmechanismus
The mechanism of action of 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine is not fully understood, but it is believed to act as a modulator of cell signaling pathways by interacting with specific membrane receptors and activating intracellular signaling cascades.
Biochemische Und Physiologische Effekte
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine has been shown to have a variety of biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of inflammatory responses, and the promotion of cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine in lab experiments is its ability to mimic the structure and function of natural phospholipids, making it a useful tool for studying membrane biology and lipid metabolism. However, 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine also has some limitations, including its relatively high cost and the potential for non-specific interactions with other molecules in biological systems.
Zukünftige Richtungen
There are many potential future directions for research on 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine, including further studies of its mechanism of action and its potential as a therapeutic agent for the treatment of inflammatory diseases. Other areas of interest include the development of new synthesis methods for 1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine and the investigation of its potential as a drug delivery vehicle for targeted therapies.
Synthesemethoden
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. The chemical synthesis involves the reaction of phosphatidylcholine with uridine and a fluorinating agent, while the enzymatic method involves the use of phospholipase D to modify the phosphatidylcholine molecule.
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine has been used in a variety of scientific research applications, including studies of cell signaling pathways, lipid metabolism, and membrane structure and function. It has also been investigated for its potential as a drug delivery vehicle and as a therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
148763-97-7 |
|---|---|
Produktname |
1-Palmitoyl-2-arachidonoylphosphatidylfluorouridine |
Molekularformel |
C48H78FN2O13P |
Molekulargewicht |
941.1 g/mol |
IUPAC-Name |
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C48H78FN2O13P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-43(53)63-39(36-60-42(52)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2)37-61-65(58,59)62-38-41-44(54)45(55)47(64-41)51-35-40(49)46(56)50-48(51)57/h11,13,17-18,20,22,26,28,35,39,41,44-45,47,54-55H,3-10,12,14-16,19,21,23-25,27,29-34,36-38H2,1-2H3,(H,58,59)(H,50,56,57)/b13-11+,18-17+,22-20+,28-26+ |
InChI-Schlüssel |
INKABUQUWVYDLO-KUKVZOPTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Synonyme |
1,2-PAPF 1-palmitoyl-2-arachidonoylphosphatidylfluorouridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



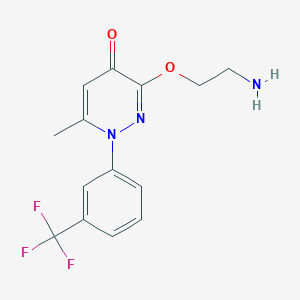
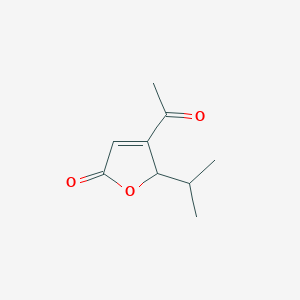
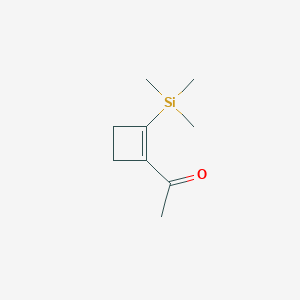
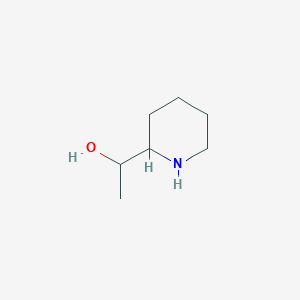
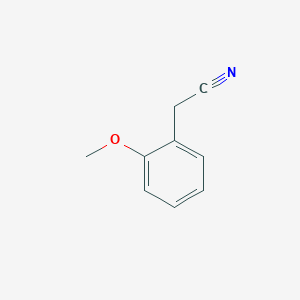
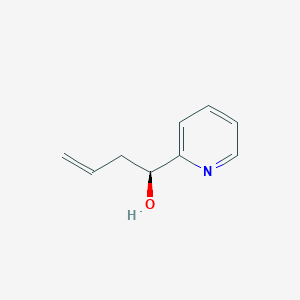
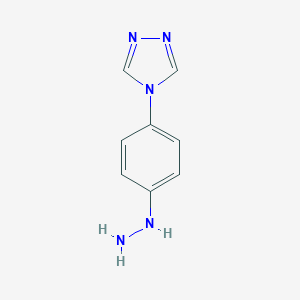
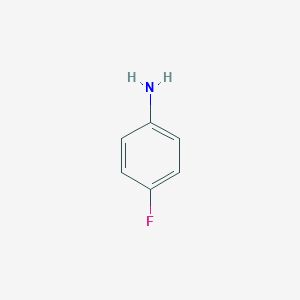
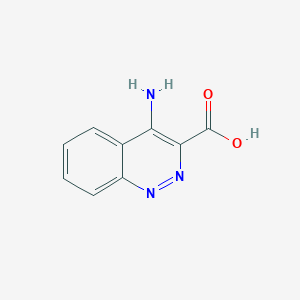
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)
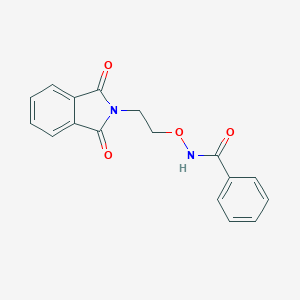
![N-Acetyl-S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-L-cysteinyl-D-valyl-L-isoleucyl-L-methionine](/img/structure/B128576.png)
